2-アミノ-4-エトキシベンゾチアゾール

説明

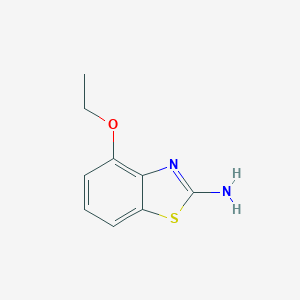

2-Amino-4-ethoxybenzothiazole is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-4-ethoxybenzothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 623738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-ethoxybenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-ethoxybenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

合成有機化学

2-アミノ-4-エトキシベンゾチアゾールは、合成有機化学で使用される汎用性の高い化合物です . 2-アミノベンゾチアゾール骨格は合成的にアクセス可能であり、この分野で複数の用途があります . それは、さまざまな縮合複素環を生成するための反応物または反応中間体として機能します .

生物学分野

この化合物は、その強力な薬理活性のために生物学分野でも用途が見出されています . 2-アミノベンゾチアゾール骨格は、生物学分野における複数の用途にとって魅力的です .

医薬品

2-アミノ-4-エトキシベンゾチアゾールは、医薬品で広く使用されています. その興味深い特性と多様な用途により、医薬品を含むさまざまな分野の研究に貴重なツールとなっています.

材料科学

医薬品に加えて、この化合物は材料科学でも使用されています. そのユニークな特性により、この分野におけるさまざまな用途に適しています.

有機合成

2-アミノ-4-エトキシベンゾチアゾールは、有機合成に使用されます. これは、さまざまな他の化合物を合成するために使用できる汎用性の高い化合物です.

抗菌剤

2-アミノ-4-エトキシベンゾチアゾールの尿素およびアミド誘導体が合成され、潜在的な抗菌剤として評価されています . これらの誘導体は、いくつかの細菌株に対して有望な結果を示しています .

作用機序

Target of Action

It’s known that 2-aminobenzothiazole derivatives, which include 2-amino-4-ethoxybenzothiazole, have been found to exhibit potent pharmacological activities . These compounds have been used in the synthesis of various heterocyclic compounds due to their versatile and synthetically accessible scaffolds .

Mode of Action

2-aminobenzothiazole derivatives have been reported to serve as reactants or reaction intermediates for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Biochemical Pathways

It’s known that 2-aminothiazole derivatives have shown inhibitory activity against a wide range of human cancerous cell lines . , which is a critical signaling pathway in cell proliferation and survival.

Pharmacokinetics

The molecular weight of the compound is 194253, which could potentially influence its bioavailability .

Result of Action

It’s known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Action Environment

One study showed that new 2-amino-6-ethoxybenzothiazole derivatives were synthesized and tested for their influence on physical work capacity in mice . Another study showed that 2-amino-4-acetaminoanisole, a similar compound, was degraded from wastewater using a nano-Fe3O4-catalyzed Fenton system .

生化学分析

Biochemical Properties

The nature of these interactions often depends on the specific functional groups present in the benzothiazole derivative .

Cellular Effects

Some benzothiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzothiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Amino-4-ethoxybenzothiazole at different dosages in animal models have been studied. It was found that certain derivatives of 2-Amino-4-ethoxybenzothiazole were more effective or comparable with well-known actoprotectors at significantly lower doses .

Metabolic Pathways

Benzothiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole derivatives can interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Benzothiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

生物活性

2-Amino-4-ethoxybenzothiazole (AEBT) is an organic compound characterized by a benzothiazole core, which combines a benzene ring and a thiazole ring. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, anticancer, and antioxidant therapies. The molecular formula of AEBT is C₉H₁₀N₂OS, and it features an amino group (-NH₂) and an ethoxy group (-OCH₂CH₃) at the 2- and 4-positions, respectively. This unique substitution pattern contributes to its chemical properties and biological activities.

Anticancer Activity

Research indicates that compounds within the benzothiazole family, including AEBT, exhibit significant anticancer properties. AEBT has been linked to various mechanisms of action against tumor cells. Notably, studies on related compounds have shown that 2-aminobenzothiazoles can inhibit key kinases involved in cancer progression.

| Compound | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| AEBT | CSF1R | 5.5 | High |

| AEBT | EGFR | 94.7 | Moderate |

| AEBT | VEGFR-2 | 0.15 | High |

The compound's ability to inhibit CSF1R kinase is particularly noteworthy, as it plays a crucial role in tumor-associated macrophage recruitment . In vivo studies have demonstrated that AEBT can significantly reduce tumor growth in xenograft models .

Antimicrobial Activity

The antimicrobial potential of AEBT has also been explored. Its structural characteristics allow it to interact with bacterial enzymes and disrupt cellular processes. For instance, related benzothiazole derivatives have shown activity against various pathogens by inhibiting their virulence factors .

Structure-Activity Relationship (SAR)

The biological activity of AEBT is influenced by its structural components. Modifications to the benzothiazole scaffold can enhance or diminish its efficacy. For example:

- Substituent Effects : The introduction of different substituents at specific positions on the benzothiazole ring can lead to variations in potency against cancer cell lines or bacteria.

- Comparative Analysis : Compounds like 2-Amino-4-methylbenzothiazole and 2-Amino-6-ethoxybenzothiazole display different biological activities due to variations in their substituents.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methylbenzothiazole | Methyl group instead of ethoxy | Exhibits different biological activities |

| 2-Amino-6-ethoxybenzothiazole | Ethoxy group at position 6 | May have different reactivity patterns |

| Benzothiazole | Lacks amino and ethoxy substituents | Serves as a simpler parent compound |

Case Studies

- Anticancer Studies : In a study evaluating various 2-amino-benzothiazoles, compounds were tested against multiple cancer cell lines (e.g., MCF-7, HCT-116). Results indicated that modifications on the phenyl ring significantly enhanced cytotoxicity with IC50 values ranging from 0.315 to 2.66 μM .

- Antimicrobial Efficacy : Another study highlighted the synthesis of AEBT derivatives that demonstrated significant antibacterial activity against Pseudomonas aeruginosa, reducing motility and toxin production associated with pathogenicity .

特性

IUPAC Name |

4-ethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGMOMZRSFGBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166438 | |

| Record name | 2-Amino-4-ethoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15850-79-0 | |

| Record name | 4-Ethoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15850-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-ethoxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015850790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-ethoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-ETHOXYBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL9RLY05NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。